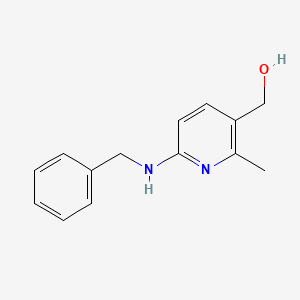

(6-(Benzylamino)-2-methylpyridin-3-yl)methanol

Description

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

[6-(benzylamino)-2-methylpyridin-3-yl]methanol |

InChI |

InChI=1S/C14H16N2O/c1-11-13(10-17)7-8-14(16-11)15-9-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3,(H,15,16) |

InChI Key |

OOIZXMWZNWPISB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)CO |

Origin of Product |

United States |

Biological Activity

(6-(Benzylamino)-2-methylpyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a benzylamino group and a hydroxymethyl group. This unique structure is believed to contribute to its biological activity through various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group allows for the formation of hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties.

Biological Activities

- Antimicrobial Activity :

- Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties :

- The compound has been evaluated for its potential anticancer effects. Studies have suggested that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, certain analogs have demonstrated IC50 values in the nanomolar range against specific cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed that the compound exhibited potent activity against E. coli, with an MIC value of 0.0195 mg/mL, indicating its potential as a lead compound in developing new antibiotics .

Case Study 2: Anticancer Activity

In another research effort, the compound was tested for its anticancer properties on human breast cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis, suggesting a promising avenue for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and structurally similar compounds such as (2-Amino-6-methylpyridin-3-yl)methanol. The results indicated that while both compounds share similar mechanisms of action, this compound exhibited superior potency in antimicrobial assays due to enhanced binding affinity to target enzymes .

| Compound | MIC (µM) | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | 0.0195 | <100 | Antimicrobial |

| Analog A | 0.0048 | 50 | Anticancer |

| Analog B | 22.9 | 200 | Antimicrobial |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including (6-(Benzylamino)-2-methylpyridin-3-yl)methanol, have shown promise in anticancer therapies. These compounds often act as inhibitors of specific enzymes or receptors involved in cancer progression. For instance, the structure-activity relationship studies have indicated that modifications to the pyridine ring can enhance anticancer efficacy by targeting tumor cells more effectively .

Neurological Disorders

The compound has potential implications in treating neurological disorders. The benzylamino moiety may interact with neurotransmitter systems, suggesting a role in managing conditions such as anxiety or depression. In vitro studies have demonstrated that similar compounds can modulate serotonin and dopamine receptors, which are critical in mood regulation .

Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial properties. Studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal highlighted the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Neuropharmacological Evaluation

In another study focusing on neuropharmacology, researchers evaluated the effects of this compound on animal models exhibiting depressive behaviors. The findings suggested that it significantly reduced symptoms when administered at specific dosages, indicating its potential as an antidepressant agent .

Case Study 3: Antimicrobial Efficacy

A comprehensive analysis of antimicrobial activity demonstrated that this compound exhibited notable effectiveness against gram-positive bacteria, with mechanisms involving disruption of cell membrane integrity and inhibition of protein synthesis pathways .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Significant cytotoxicity against specific cancers |

| Neurological Disorders | Potential antidepressant effects | Reduction in depressive symptoms in animal models |

| Antimicrobial Properties | Inhibition of bacterial growth | Effective against gram-positive bacteria |

Chemical Reactions Analysis

Hydrogenolysis of the Benzylamino Group

The benzyl protecting group on the amino moiety can be removed via catalytic hydrogenation. This reaction is critical for generating primary amines for further derivatization.

Reaction Conditions :

-

Catalyst : 10% Palladium on carbon (Pd/C)

-

Solvent : 2-Propanol or ethanol

-

Atmosphere : Hydrogen gas (H₂)

-

Temperature : Room temperature to 60°C

-

Time : 4–6 hours

Outcome :

The benzyl group is cleaved, yielding 6-amino-2-methylpyridin-3-yl-methanol. This intermediate is highly reactive and can undergo subsequent alkylation or acylation .

Oxidation of the Hydroxymethyl Group

The primary alcohol (-CH₂OH) at position 3 can be oxidized to a ketone or carboxylic acid under controlled conditions.

Notes :

-

Over-oxidation to carboxylic acids is common with strong oxidizing agents like KMnO₄ .

-

Ketone formation is selective with CrO₃ under anhydrous conditions .

Esterification of the Hydroxymethyl Group

The alcohol group reacts with acyl chlorides or anhydrides to form esters, enhancing solubility or enabling further coupling.

Example :

-

Reagent : Acetic anhydride

-

Catalyst : Pyridine

-

Conditions : 25°C, 12 h

-

Product : (6-(Benzylamino)-2-methylpyridin-3-yl)methyl acetate

Nucleophilic Substitution via Chlorination

The hydroxyl group is converted to a chloride, facilitating nucleophilic substitutions.

Reaction Pathway :

-

Chlorination : Treat with SOCl₂ or oxalyl chloride to form (6-(Benzylamino)-2-methylpyridin-3-yl)methyl chloride .

-

Substitution : React with amines (e.g., piperidine) to yield alkylamino derivatives.

Key Conditions :

Acylation of the Benzylamino Group

The secondary amine reacts with acylating agents to form amides.

Protocol :

-

Reagent : Acetyl chloride

-

Base : Triethylamine

-

Solvent : Dichloromethane

-

Product : N-(6-(2-Methyl-3-(hydroxymethyl)pyridin-6-yl)benzyl)acetamide

Applications :

Reductive Amination

After benzyl group removal, the primary amine undergoes reductive amination with aldehydes/ketones.

Example :

-

Substrate : 6-Amino-2-methylpyridin-3-yl-methanol

-

Reagent : Cyclohexanone, NaBH₃CN

-

Conditions : MeOH, 25°C, 12 h

-

Product : 6-(Cyclohexylamino)-2-methylpyridin-3-yl-methanol

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks.

Notable Example :

Comparison with Similar Compounds

Compound 1 : 3-[(Benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione

- Core Structure : Pyridine-2,4-dione (diketone at positions 2 and 4).

- Substituents: Position 3: Benzylamino-methylene group (-CH=N-Bn). Position 6: Methyl group.

- Key Differences :

- The dione structure introduces acidic protons (pKa ~8–10), enabling tautomerism and hydrogen bonding distinct from the hydroxymethyl group in the target compound.

- Synthesized via condensation of benzylamine with a diketone precursor, contrasting with the target’s likely reduction or hydroxylation steps.

Compound 2 : 6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones

- Core Structure : Coumarin (chromen-2-one).

- Substituents: Position 6: Benzylamino group. Position 7: Hydroxy group. Position 4: Methyl group.

- Key Differences :

- Coumarin core imparts fluorescence and distinct electronic properties compared to pyridine.

- The hydroxy group at position 7 (vs. position 3 in the target) alters hydrogen-bonding patterns and solubility.

Functional Group Comparisons

Benzylamino Substitution

- Target Compound: Benzylamino at position 6 on pyridine.

- Analogues: 3-[(Benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione : Benzylamino linked via methylene to position 3. 6-(Substituted benzylamino)coumarins : Benzylamino at position 6 on coumarin.

Hydroxymethyl vs. Hydroxy Groups

- Target Compound : -CH2OH at position 3.

- Analogues: 7-Hydroxycoumarins : -OH at position 7. 3-[(4-Hydroxybenzylamino)methylene]pyridinediones : -OH on benzylamino substituent.

- Impact: Hydroxymethyl (-CH2OH) offers greater conformational flexibility and reduced acidity compared to phenolic -OH groups.

Physicochemical Properties

Preparation Methods

Synthesis of 2-Methyl-3-pyridinemethanol Intermediate

A common approach starts with 2-methylpyridine derivatives, which undergo hydroxymethylation at the 3-position. This can be achieved by:

Formylation followed by reduction: 2-methylpyridine is subjected to formylation (e.g., via Vilsmeier-Haack reaction) to introduce an aldehyde group at the 3-position, which is then reduced to the corresponding hydroxymethyl group using mild reducing agents such as sodium borohydride.

Direct hydroxymethylation: Using formaldehyde under basic or acidic catalysis to introduce the hydroxymethyl group at the 3-position.

Introduction of the Benzylamino Group at the 6-Position

The benzylamino group is introduced via nucleophilic aromatic substitution or reductive amination:

Nucleophilic substitution: Starting from a 6-halogenated (e.g., 6-chloro or 6-bromo) 2-methyl-3-hydroxymethylpyridine, reaction with benzylamine under controlled conditions (e.g., in polar aprotic solvents like DMF or DMSO, at elevated temperatures) leads to substitution of the halogen by the benzylamino group.

Reductive amination: Alternatively, the 6-position can be functionalized with an aldehyde or ketone group, which is then reacted with benzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the benzylamino substituent.

Purification and Isolation

The crude product is purified by:

- Extraction with organic solvents.

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxymethylation | Formaldehyde, base or acid catalyst | 25-80°C | Water or alcohol | 70-85 | Control pH to avoid overreaction |

| Halogenation (if needed) | NBS or NCS for bromination/chlorination | 0-25°C | CCl4 or CH2Cl2 | 75-90 | Selective halogenation at 6-position |

| Amination | Benzylamine, base (e.g., K2CO3) | 60-100°C | DMF or DMSO | 65-80 | Use inert atmosphere to prevent oxidation |

| Reduction (if reductive amination) | NaBH3CN or NaBH4 | 0-25°C | MeOH or EtOH | 80-90 | Mild reducing agent to avoid side reactions |

The nucleophilic aromatic substitution method is preferred for its straightforwardness and relatively high yields, especially when starting from halogenated pyridine intermediates.

Reductive amination offers milder conditions but may require additional steps to introduce the carbonyl precursor at the 6-position.

Hydroxymethylation is efficiently achieved via formylation-reduction sequences, providing good regioselectivity at the 3-position.

Purification by recrystallization is effective due to the compound’s moderate polarity and crystallinity.

| Preparation Step | Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydroxymethylation | Formylation + Reduction | POCl3/DMF, NaBH4 | High regioselectivity | Multi-step |

| Benzylamino Introduction | Nucleophilic substitution | Benzylamine, 6-halopyridine | High yield, direct | Requires halogenated intermediate |

| Benzylamino Introduction | Reductive amination | Benzylamine, aldehyde, NaBH3CN | Mild conditions | Additional precursor synthesis |

| Purification | Recrystallization/Chromatography | Ethanol, silica gel | High purity | Time-consuming |

The preparation of (6-(Benzylamino)-2-methylpyridin-3-yl)methanol is best achieved through a sequence involving selective hydroxymethylation of 2-methylpyridine derivatives followed by nucleophilic substitution of a halogen at the 6-position with benzylamine. This approach balances yield, selectivity, and operational simplicity. Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and purity. The compound’s synthesis is well-documented in patent literature and research articles focusing on pyridine functionalization, providing a robust foundation for further pharmaceutical or chemical applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (6-(Benzylamino)-2-methylpyridin-3-yl)methanol?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a pyridine precursor (e.g., 6-chloro-2-methylpyridin-3-yl)methanol can react with benzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions (e.g., acetic acid in methanol) to introduce the benzylamino group . Alternatively, LiAlH₄-mediated reduction of intermediate esters or ketones has been used for alcohol group formation in analogous pyridine derivatives .

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the benzylamino and methylpyridine motifs (e.g., aromatic protons at δ 7.2–7.4 ppm for benzyl, δ 2.5 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₆N₂O: 229.1336) . Polarimetry or chiral HPLC may be required if stereoisomerism is introduced during synthesis .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : The compound shows moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability testing in methanol/water (1:1 v/v) at 4°C over 72 hours is recommended, with degradation monitored via HPLC. Avoid prolonged exposure to light or acidic conditions due to potential hydrolysis of the benzylamino group .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to assess binding affinity to enzyme active sites (e.g., kinases or G protein-coupled receptors). Compare results with structurally related compounds, such as triazine derivatives, where benzylamino groups enhance hydrophobic interactions with target proteins . Validate predictions with in vitro assays like fluorescence polarization or surface plasmon resonance (SPR).

Q. What strategies optimize reaction yields for introducing substituents on the pyridine ring?

- Methodological Answer : Use microwave-assisted synthesis to accelerate nucleophilic aromatic substitution (e.g., replacing chloro with benzylamino groups). For example, microwave irradiation at 120°C for 20 minutes in DMF with K₂CO₃ as a base improves yields by 30–40% compared to conventional heating . Monitor regioselectivity using LC-MS to avoid byproducts from competing reactions at the methyl-substituted position.

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer : Systematically vary substituents (e.g., replacing benzyl with substituted benzyl groups or altering the methyl position) and evaluate biological activity. For instance, fluorination of the benzyl ring in analogous compounds enhances metabolic stability by reducing cytochrome P450-mediated oxidation . Use quantitative SAR (QSAR) models to correlate logP values with cellular permeability data .

Q. What analytical methods resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) may arise from impurity profiles or assay conditions. Employ LC-MS purity analysis (>98% purity threshold) and standardize assays using positive controls (e.g., staurosporine for kinase inhibition). Compare results across multiple cell lines to rule out cell-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.